6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
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Overview
Description
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the condensation of pyrimidine derivatives with pyrrolidine. One common method includes the reaction of 6-methylpyrimidine-4-amine with (3R)-pyrrolidin-3-ylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory activities.
N-Methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: Another pyrimidine derivative with potential therapeutic applications
Uniqueness
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKSGBFSHCSEK-YCBDHFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N[C@@H]2CCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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